molecular formula C22H17NO2 B1239683 5-(4-methyl-1-naphthalenyl)-N-phenyl-2-furancarboxamide

5-(4-methyl-1-naphthalenyl)-N-phenyl-2-furancarboxamide

Cat. No. B1239683
M. Wt: 327.4 g/mol
InChI Key: VQEYKAXFBYWKJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methyl-1-naphthalenyl)-N-phenyl-2-furancarboxamide is a member of furans and an aromatic amide.

Scientific Research Applications

Anticancer Potential

  • Research indicates that naphthalene derivatives show significant anticancer properties. For instance, certain phenylaminosulfanyl-1,4-naphthoquinone derivatives, structurally related to 5-(4-methyl-1-naphthalenyl)-N-phenyl-2-furancarboxamide, have been evaluated for their cytotoxic activity against various human cancer cell lines, demonstrating potent anticancer activity with low toxicity to normal human cells (Ravichandiran et al., 2019).
  • Other studies have synthesized and characterized naphthalene-based compounds, showing moderate to significant activity against breast cancer cell lines, highlighting the therapeutic potential of naphthalene derivatives in cancer treatment (Salahuddin et al., 2014).

Antibacterial Applications

  • Naphthalene derivatives, including those structurally similar to 5-(4-methyl-1-naphthalenyl)-N-phenyl-2-furancarboxamide, have been researched for their antibacterial properties. A study synthesized N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides, finding them to be potent antibacterial agents against various bacterial strains (Abbasi et al., 2015).

Material Science and Polymer Chemistry

  • In the field of material science, naphthalene-ring containing compounds have been utilized to create thermally stable polyamides. These synthesized polyamides exhibited good solubility and high thermal stability, indicating their potential use in high-performance materials (Mehdipour‐Ataei et al., 2005).

Pharmacological Studies

  • Naphthalene derivatives have been part of pharmacological studies focused on various treatments. For instance, studies on novel 1,3,4-oxadiazole derivatives based on naphthalene structures have shown potential antibacterial and antifungal activities (Raol & Acharya, 2015).
  • Another research synthesized and evaluated novel semicarbazones based 1,3,4-oxadiazoles for anticonvulsant activities, confirming the importance of naphthalene derivatives in developing new pharmacological agents (Rajak et al., 2010).

properties

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

5-(4-methylnaphthalen-1-yl)-N-phenylfuran-2-carboxamide

InChI

InChI=1S/C22H17NO2/c1-15-11-12-19(18-10-6-5-9-17(15)18)20-13-14-21(25-20)22(24)23-16-7-3-2-4-8-16/h2-14H,1H3,(H,23,24)

InChI Key

VQEYKAXFBYWKJC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C2=CC=CC=C12)C3=CC=C(O3)C(=O)NC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C3=CC=C(O3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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